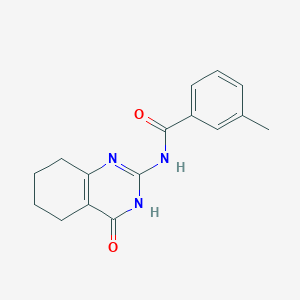

3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Description

3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a heterocyclic compound featuring a bicyclic quinazolinone core fused with a substituted benzene ring via a carboxamide linkage. The quinazolinone scaffold is known for pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, though substituents on the benzene ring critically modulate these effects .

Properties

IUPAC Name |

3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-10-5-4-6-11(9-10)14(20)18-16-17-13-8-3-2-7-12(13)15(21)19-16/h4-6,9H,2-3,7-8H2,1H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIWSCBNSJMLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also being explored to improve the sustainability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo 5,1-.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include various derivatives of the quinazolinone core, which may exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Biologically, 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new therapeutic agents.

Medicine: In medicine, this compound has been investigated for its antitumor and antimicrobial properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it an important component in the synthesis of active ingredients.

Mechanism of Action

The mechanism by which 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Polarity : The methoxy group (-OCH₃) increases polarity compared to methyl (-CH₃) or chloro (-Cl), impacting solubility and pharmacokinetics .

- Synthesis : Analogous compounds are synthesized via nucleophilic substitution (e.g., morpholine reflux in triethylamine for chloro derivatives) or amide coupling .

Research Implications and Gaps

- Biological Activity : Methoxy and chloro derivatives are often explored as kinase inhibitors or antimicrobials, but the methyl variant’s activity remains unstudied .

- Thermal Stability: Quinazolinone analogs with electron-withdrawing groups (e.g., -Cl) may exhibit higher melting points than methyl or methoxy derivatives.

- Data Limitations : Direct experimental data for the 3-methyl compound (e.g., NMR, HPLC) is absent in the provided evidence, necessitating further characterization.

Biological Activity

3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C17H20N4O2

- Molecular Weight : 312.37 g/mol

- CAS Number : Not specified in available literature.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. While specific data on 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is limited, related compounds have demonstrated impressive activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| Compound A | E. coli | 0.004 mg/mL | 0.008 mg/mL |

| Compound B | S. aureus | 0.015 mg/mL | 0.030 mg/mL |

| Compound C | B. cereus | 0.020 mg/mL | 0.040 mg/mL |

These findings suggest that compounds with similar structures to 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide may possess comparable antimicrobial efficacy.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been explored extensively. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound D | HeLa | 226 |

| Compound E | A549 | 242.52 |

The above data indicate that the structural features of quinazolines contribute to their ability to inhibit cancer cell proliferation.

The mechanisms by which these compounds exert their biological effects often involve interaction with specific cellular targets or pathways:

- Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anticancer Mechanism : Induction of apoptosis through activation of caspases or inhibition of cell cycle progression.

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested various quinazoline derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited MIC values significantly lower than those of standard antibiotics like ampicillin.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on HeLa and A549 cell lines using MTT assays. The results highlighted the potential for these compounds to be developed as therapeutic agents in oncology.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 60–80°C to prevent side reactions .

- Catalysts : Use zinc chloride or palladium catalysts for regioselective substitutions .

- Continuous Flow Chemistry : For scalable synthesis, optimize residence time and solvent flow rates to enhance yield .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., quinazoline ring protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) .

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How do variations in substituents on the quinazoline core influence the compound's biological activity, and what strategies can resolve contradictory data in structure-activity relationship (SAR) studies?

Advanced Research Question

- Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance enzyme inhibition by increasing electrophilicity .

- Methoxy groups improve solubility but may reduce target binding affinity .

- Contradiction Resolution :

- Comparative Assays : Test analogs under identical conditions (e.g., IC₅₀ values against kinase targets) .

- Computational Modeling : Use molecular docking to predict binding interactions and rationalize discrepancies .

What in vitro assays are appropriate for evaluating the compound's enzyme inhibitory effects, and how should control experiments be designed to validate specificity?

Advanced Research Question

- Assay Design :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) .

- Dose-Response Curves : Test 10 concentrations (1 nM–100 µM) to calculate IC₅₀ values .

- Controls :

- Positive Controls : Staurosporine for kinase inhibition .

- Negative Controls : Assay buffer + DMSO to rule out solvent effects .

How can computational modeling predict the compound's binding affinity to target proteins, and what experimental validations are required?

Advanced Research Question

- Modeling Workflow :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., PDB ID: 1M17) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes .

- Validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) .

- Isothermal Titration Calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS) .

What are the key physicochemical properties (e.g., solubility, logP) that must be characterized, and which standardized protocols should be followed?

Basic Research Question

- LogP Determination : Use the shake-flask method with octanol/water partitioning and HPLC analysis .

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) at 25°C .

- Stability : Assess hydrolytic stability under acidic (pH 2), neutral (pH 7), and basic (pH 9) conditions .

What metabolic stability assays are critical in early development, and how should metabolite identification studies be structured?

Advanced Research Question

- Assays :

- Metabolite ID :

How does the compound's stability under various pH and temperature conditions affect experimental reproducibility, and what stabilization methods are recommended?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.